molecular formula C18H14Cl2N2O2 B2691289 Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate CAS No. 955282-73-2

Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate

Cat. No.: B2691289
CAS No.: 955282-73-2
M. Wt: 361.22
InChI Key: GUSKCLYIVSUPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its quinoline core structure, which is substituted with a chloro group at the 6-position, an amino group attached to a 2-chlorophenyl ring at the 4-position, and an ethyl ester group at the 3-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline core is then chlorinated at the 6-position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Amination: The 4-position of the quinoline core is aminated by reacting it with 2-chloroaniline in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Esterification: Finally, the carboxylic acid group at the 3-position is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, the compound can interfere with the replication process, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular proteins and receptors, modulating various signaling pathways.

Comparison with Similar Compounds

Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Oxidized derivatives with distinct biological activities.

    2-Phenylquinoline: A compound with a phenyl group at the 2-position instead of the 4-position.

Uniqueness

The unique combination of substituents in this compound imparts specific biological activities and chemical reactivity that distinguish it from other quinoline derivatives. Its dual chloro and amino substituents enhance its potential as a therapeutic agent and a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 6-chloro-4-(2-chloroanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-2-24-18(23)13-10-21-15-8-7-11(19)9-12(15)17(13)22-16-6-4-3-5-14(16)20/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSKCLYIVSUPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.